molecular formula C24H18F3N3O3S B12025005 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12025005
M. Wt: 485.5 g/mol
InChI Key: NJEDVFPJSSHGBV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzoyl chloride with 2-aminobenzenethiol to form an intermediate, which is then reacted with 2-(trifluoromethyl)phenylacetyl chloride under specific conditions to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Scientific Research Applications

2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the methoxyphenyl and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C24H18F3N3O3S

Molecular Weight

485.5 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C24H18F3N3O3S/c1-33-16-12-10-15(11-13-16)30-22(32)17-6-2-4-8-19(17)29-23(30)34-14-21(31)28-20-9-5-3-7-18(20)24(25,26)27/h2-13H,14H2,1H3,(H,28,31)

InChI Key

NJEDVFPJSSHGBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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